
2-(Cyclooct-2-yn-1-yloxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a cyclooctyne moiety attached to an ethan-1-ol group via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol typically involves the reaction of cyclooctyne with an appropriate alcohol under specific conditions. One common method involves the use of cyclooctyne and 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed for the reduction of the alkyne group.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(cyclooct-2-yn-1-yloxy)acetaldehyde or 2-(cyclooct-2-yn-1-yloxy)acetic acid.
Reduction: Formation of 2-(cyclooct-2-en-1-yloxy)ethan-1-ol or 2-(cyclooctyl-1-yloxy)ethan-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the development of new materials with unique properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 2-(cyclooct-2-yn-1-yloxy)ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne and hydroxyl groups. The alkyne group can undergo cycloaddition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. These properties make it a versatile compound in chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclooct-2-yn-1-yloxy)acetic acid: Similar structure but with an acetic acid moiety instead of an ethan-1-ol group.
4-[(Cyclooct-2-yn-1-yloxy)methyl]benzoic acid: Contains a benzoic acid moiety attached to the cyclooctyne group.
Uniqueness
2-(Cyclooct-2-yn-1-yloxy)ethan-1-ol is unique due to its combination of a cyclooctyne moiety and an ethan-1-ol group, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo bioorthogonal reactions without interfering with biological processes makes it particularly valuable in biological and medical research.
Propiedades
Número CAS |
1309581-54-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-cyclooct-2-yn-1-yloxyethanol |
InChI |
InChI=1S/C10H16O2/c11-8-9-12-10-6-4-2-1-3-5-7-10/h10-11H,1-4,6,8-9H2 |
Clave InChI |
AQYGQWZKMMQNFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


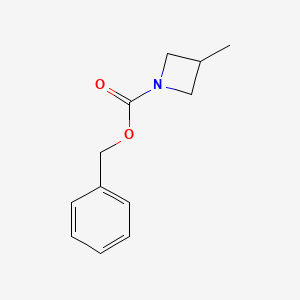
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

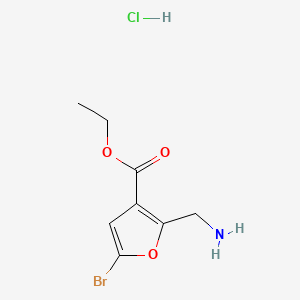
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

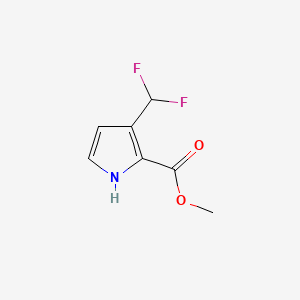
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
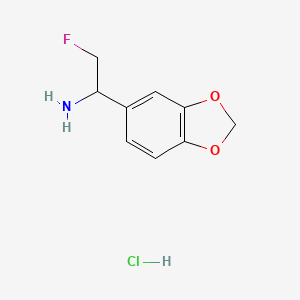
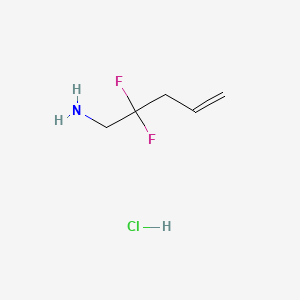
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)
